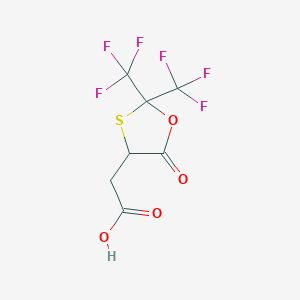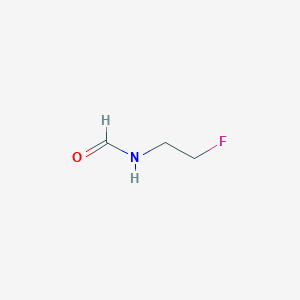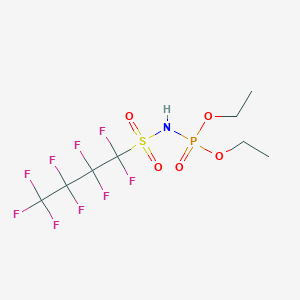![molecular formula C9H15O7P2-3 B12563894 [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate CAS No. 192512-68-8](/img/structure/B12563894.png)
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate is a phosphorus-containing compound with a complex structureThis compound is characterized by the presence of a phosphoryl group attached to a methylocta-dienoxy moiety, which contributes to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate typically involves the reaction of 7-methylocta-2,6-dienol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of [7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: A simpler phosphorus-containing compound with similar reactivity.
Phosphine oxides: Compounds with a phosphoryl group attached to an organic moiety.
Organophosphates: A broad class of compounds containing phosphorus, often used in agriculture and industry.
Uniqueness
[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
192512-68-8 |
|---|---|
Molecular Formula |
C9H15O7P2-3 |
Molecular Weight |
297.16 g/mol |
IUPAC Name |
[7-methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C9H18O7P2/c1-9(2)7-5-3-4-6-8-15-18(13,14)16-17(10,11)12/h4,6-7H,3,5,8H2,1-2H3,(H,13,14)(H2,10,11,12)/p-3 |
InChI Key |
YJTQQQQPZUKKGG-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CCCC=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
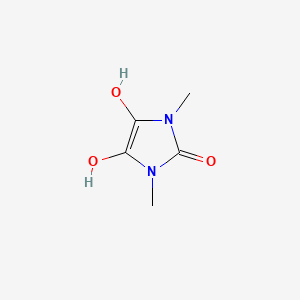
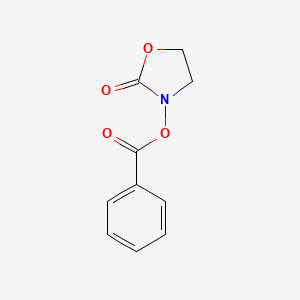
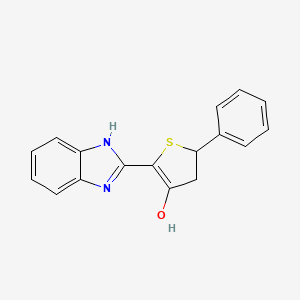
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
